molecular formula C24H40N5O8+ B1209544 DESMOSINE

DESMOSINE

Cat. No.: B1209544
M. Wt: 526.6 g/mol
InChI Key: VEVRNHHLCPGNDU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DESMOSINE is a complex organic compound with a unique structure that includes multiple amino and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DESMOSINE involves multiple steps, including the formation of the pyridinium ring and the subsequent addition of amino and carboxyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

DESMOSINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific catalysts.

Major Products Formed

Scientific Research Applications

DESMOSINE has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a building block for biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of DESMOSINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and pyridinium derivatives, such as:

  • Desmosine
  • 2-Amino-6-methylpyrimidine-4-carboxylic acid

Uniqueness

What sets this compound apart is its unique structure, which includes multiple amino and carboxyl groups, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Properties

IUPAC Name

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVRNHHLCPGNDU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N5O8+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864297
Record name 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DESMOSINE
Reactant of Route 2
Reactant of Route 2
DESMOSINE
Reactant of Route 3
Reactant of Route 3
DESMOSINE
Reactant of Route 4
DESMOSINE
Reactant of Route 5
DESMOSINE
Reactant of Route 6
DESMOSINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.